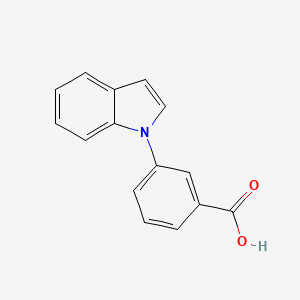

3-(1H-indol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-indol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFUTRBRAQGFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-indol-1-yl)benzoic acid: A Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of 3-(1H-indol-1-yl)benzoic acid, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its applications as a strategic building block for novel molecular entities.

Introduction: The Strategic Fusion of Indole and Benzoic Acid

3-(1H-indol-1-yl)benzoic acid (CAS No. 1207028-05-4) is a heterocyclic compound that strategically combines two critical chemical moieties: the indole ring system and a benzoic acid functional group. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The benzoic acid portion, conversely, offers a versatile chemical handle—the carboxylic acid group—which can be readily derivatized into esters, amides, and other functional groups, enabling the exploration of vast chemical space and the fine-tuning of a molecule's physicochemical and pharmacological properties.

This unique combination makes 3-(1H-indol-1-yl)benzoic acid a valuable intermediate and scaffold for constructing complex molecules with potential therapeutic or material applications. Its rigid structure, arising from the direct N-arylation of the indole nitrogen, provides a defined three-dimensional orientation for appended functional groups, a critical aspect in rational drug design.

Physicochemical and Structural Properties

The fundamental properties of 3-(1H-indol-1-yl)benzoic acid are summarized in the table below. These data are essential for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | 3-(1H-indol-1-yl)benzoic acid | - |

| CAS Number | 1207028-05-4 | |

| Molecular Formula | C₁₅H₁₁NO₂ | |

| Molecular Weight | 237.26 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| InChI | 1S/C15H11NO2/c17-15(18)12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,(H,17,18) | |

| InChIKey | ZJFUTRBRAQGFBP-UHFFFAOYSA-N | |

| SMILES | O=C(O)c1cccc(c1)n2cc(C3=CC=CC=C3)c2 | - |

Note: Properties such as melting point and solubility are not consistently reported in publicly available databases and should be determined experimentally.

Synthesis Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The most direct and widely adopted method for synthesizing 3-(1H-indol-1-yl)benzoic acid is the copper-catalyzed N-arylation of indole with a 3-halobenzoic acid, a classic transformation known as the Ullmann condensation or Ullmann-type coupling.[4][5] This approach is favored for its cost-effectiveness compared to palladium-catalyzed methods and its directness in forming the crucial C-N bond.[4]

The protocol described below is a robust, self-validating system based on established methodologies for Ullmann-type reactions.[6][7][8]

Mechanistic Rationale and Component Selection

The Ullmann reaction has been significantly refined over the years. Modern protocols often employ ligands to improve catalyst solubility, lower reaction temperatures, and increase yields.[5]

-

Catalyst: Copper(I) iodide (CuI) is a commonly used and inexpensive copper source. The active species is the Cu(I) ion, which facilitates the coupling cycle.[5]

-

Starting Materials: Indole and 3-iodobenzoic acid are chosen. While 3-bromobenzoic acid can be used, the carbon-iodine bond is weaker and more reactive, often leading to higher yields and milder reaction conditions.

-

Ligand: L-Proline, a simple and inexpensive amino acid, serves as an excellent ligand. Its carboxylate and secondary amine groups chelate with the copper ion, stabilizing the catalytic intermediate and promoting the reductive elimination step. This avoids the need for more complex and costly phosphine or phenanthroline ligands.

-

Base: Potassium carbonate (K₂CO₃) is a crucial component. It serves two primary functions: first, to deprotonate the indole N-H, making the nitrogen more nucleophilic, and second, to neutralize the hydrogen halide (HI) formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Dimethyl sulfoxide (DMSO) is an ideal solvent. It is a polar aprotic solvent with a high boiling point, allowing the reaction to be conducted at elevated temperatures required for the Ullmann coupling. It also effectively dissolves the ionic intermediates and the base.

Experimental Workflow Diagram

Caption: Synthesis Workflow for 3-(1H-indol-1-yl)benzoic acid.

Step-by-Step Protocol

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1.0 eq.), 3-iodobenzoic acid (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.5 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment, which is critical to prevent catalyst deactivation.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of indole).

-

Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting indole is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water and acidify to pH ~2-3 with 2M hydrochloric acid (HCl). This step protonates the product's carboxylate, making it less water-soluble, and dissolves the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(1H-indol-1-yl)benzoic acid.

Applications in Research and Development

The true value of 3-(1H-indol-1-yl)benzoic acid lies in its utility as a versatile scaffold. The indole core provides a platform for biological interaction, while the carboxylic acid serves as a key point for diversification.

Drug Discovery Scaffold

Indole derivatives are a cornerstone of modern medicinal chemistry, with applications as anticancer, antihypertensive, and neuroprotective agents.[1][2] 3-(1H-indol-1-yl)benzoic acid serves as an excellent starting point for generating libraries of novel compounds. The carboxylic acid can be coupled with a diverse range of amines to form amides or with alcohols to form esters, allowing for systematic structure-activity relationship (SAR) studies.

Logical Workflow for Derivatization

The following diagram illustrates how the core structure of 3-(1H-indol-1-yl)benzoic acid can be elaborated to explore new chemical entities.

Caption: Derivatization Pathways for SAR Studies.

Conclusion

3-(1H-indol-1-yl)benzoic acid is more than just a chemical compound; it is a strategic tool for innovation in the molecular sciences. Its synthesis is achievable through well-established and robust copper-catalyzed methods. The inherent combination of a biologically relevant indole core and a chemically versatile benzoic acid handle provides researchers with a powerful platform for the rational design and synthesis of novel drug candidates and functional materials. This guide provides the foundational knowledge required for scientists to confidently incorporate this valuable building block into their research and development programs.

References

-

ChemBK. 3-(1H-indol-3-yl)benzoic acid. Available at: [Link]

-

ChemBK. 3-(1H-Indol-5-yl)benzoic acid. Available at: [Link]

-

MDPI. (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one Hydrobromide. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PubMed. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Available at: [Link]

-

PubChemLite. Benzoic acid, 2-((1h-indol-3-ylacetyl)amino)- (C17H14N2O3). Available at: [Link]

-

PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Available at: [Link]

-

ACS Publications. RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. Available at: [Link]

-

Journal of the American Chemical Society. The Copper-Catalyzed N-Arylation of Indoles. Available at: [Link]

-

ResearchGate. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Available at: [Link]

-

NIH. Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]

-

PubMed Central. Advances in organocatalyzed synthesis of organic compounds. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information “Iodine/DMSO-Catalyzed Oxidative Deprotection of N-Tosylhydrazone for Benzoic Acid Synthesis”. Available at: [Link]

-

A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Available at: [Link]

-

YouTube. 27B. Melting Point of Benzoic Acid. Available at: [Link]

-

MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

-

ResearchGate. (PDF) Copper-Catalyzed N-Arylation of Indoles. Available at: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

MDPI. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Available at: [Link]

-

ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). Available at: [Link]

-

ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]

-

ResearchGate. Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

discovery and synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic acids

Technical Guide: Discovery and Synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic Acids

Executive Summary

This technical guide details the structural rationale, retrosynthetic strategy, and bench-level protocols for the discovery and synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic acids . These scaffolds have emerged as critical chemotypes in the development of G-protein-coupled receptor 40 (GPR40/FFAR1) agonists for Type 2 Diabetes Mellitus (T2DM) and cytosolic phospholipase A2α (cPLA2α) inhibitors .[1]

Unlike traditional phenylpropanoic acid agonists (e.g., Fasiglifam/TAK-875), the indole-5-propanoic acid core offers a rigidified bioisostere that reduces conformational entropy while maintaining the "Head-Linker-Tail" pharmacophore essential for receptor activation.[1] This guide focuses on the specific regiochemical challenge of N1-arylation and C5-functionalization.[1]

Structural Rationale & Pharmacophore Design[1]

The discovery of this scaffold stems from a bioisosteric replacement strategy designed to mitigate the idiosyncratic hepatotoxicity associated with earlier biphenyl-based GPR40 agonists.[1]

The Pharmacophore Triad

The molecule functions through a three-point binding mechanism within the GPR40 lipophilic pocket:

| Domain | Chemical Moiety | Biological Function |

| Head | Propanoic Acid (C5-linked) | Forms an ionic anchor (salt bridge) with Arg183/Tyr91 residues in the receptor binding site.[1] |

| Linker | Indole Core | Provides a rigid, planar spacer that positions the head and tail groups.[1] The C5-linkage mimics the para-substitution of biphenyl analogs.[1] |

| Tail | N1-Aryl Group | Occupies the hydrophobic sub-pocket.[1] Substituents here (e.g., 2,6-dimethyl, 4-fluoro) drastically tune potency and metabolic stability.[1] |

Discovery Logic

Early SAR (Structure-Activity Relationship) studies revealed that fusing the phenyl ring of the linker into a bicyclic indole system improved potency (

Retrosynthetic Analysis

The synthesis is best approached via a convergent strategy . The primary disconnection points are the N1–Aryl bond (constructed via C–N cross-coupling) and the C5–Sidechain (constructed via Heck coupling or Horner-Wadsworth-Emmons).[1]

Figure 1: Retrosynthetic tree showing the convergent assembly of the indole core followed by N-functionalization.[1]

Detailed Synthetic Protocols

The following protocols describe a validated route starting from 5-bromoindole, leading to a representative target: 3-(1-(2,6-dimethylphenyl)-1H-indol-5-yl)propanoic acid .

Step 1: Construction of the C5-Propanoate Chain (Heck Coupling)

This step installs the "Head" group precursor.[1]

-

Reagents: 5-Bromoindole, Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.[1]

-

Mechanism: Palladium-catalyzed cross-coupling followed by alkene reduction.[1]

Protocol:

-

Charge a reaction vessel with 5-bromoindole (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

-

Dissolve in anhydrous DMF (0.2 M) and add Et₃N (3.0 eq).

-

Purge with Argon and heat to 100°C for 16 hours.

-

Workup: Dilute with EtOAc, wash with water/brine to remove DMF.[1] Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to yield the cinnamate intermediate.[1]

-

Reduction: Dissolve the intermediate in MeOH, add 10% Pd/C (10 wt%), and stir under H₂ atmosphere (balloon pressure) for 4 hours. Filter through Celite and concentrate to yield Methyl 3-(1H-indol-5-yl)propanoate .[1]

Step 2: N-Arylation (The Critical Buchwald-Hartwig Coupling)

Direct N-arylation of indoles is electronically challenging due to the low nucleophilicity of the indole nitrogen.[1] Copper-catalyzed Ullmann couplings often require harsh temperatures (>140°C) which can degrade the ester.[1] Palladium-catalyzed Buchwald-Hartwig amination is the superior method for this scaffold.[1]

-

Reagents: Methyl 3-(1H-indol-5-yl)propanoate, Aryl Iodide (e.g., 2-iodo-1,3-dimethylbenzene), CuI (catalytic) or Pd₂dba₃/Ligand.[1]

-

Optimization: Use of trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) with CuI is effective, but for sterically hindered aryl groups (like 2,6-dimethylphenyl), a Pd-system with XPhos or DavePhos is required.[1]

Protocol (Pd-Catalyzed Method for Hindered Aryls):

-

In a glovebox, combine Methyl 3-(1H-indol-5-yl)propanoate (1.0 eq), Aryl Iodide (1.2 eq), Pd₂dba₃ (2 mol%), and XPhos (4 mol%).

-

Add base: K₃PO₄ (2.0 eq) or NaOtBu (1.4 eq - Note: NaOtBu may cause transesterification, K3PO4 is safer for esters).[1]

-

Seal and heat to 100°C for 12–24 hours.

-

Validation: Monitor by LC-MS. Look for the disappearance of the indole N-H peak.[1]

-

Purification: Flash chromatography is essential to remove residual Pd and de-halogenated aryl byproducts.[1]

Step 3: Ester Hydrolysis (Saponification)

Final deprotection to reveal the active acid.[1]

Protocol:

-

Dissolve the N-aryl ester in THF/MeOH/Water (3:1:1).[1]

-

Add LiOH·H₂O (3.0 eq).

-

Stir at ambient temperature for 4–6 hours. Avoid heating to prevent decarboxylation or amide hydrolysis if amides are present elsewhere.

-

Isolation: Acidify carefully to pH 4 with 1N HCl. The product usually precipitates.[1] Extract with EtOAc if no precipitate forms.[1]

-

Recrystallization: EtOH/Water is typically effective for high-purity isolation.[1]

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for the N-arylation step, which is the most common failure point in this synthesis.

Figure 2: Decision matrix for N-arylation conditions based on steric hindrance of the aryl coupling partner.

Biological Validation & Troubleshooting

Self-Validating the Protocol

-

Regioselectivity Check: In the Heck reaction (Step 1), C3-acylation is a potential side reaction.[1] Verify C5-substitution using ¹H NMR. The C5-proton appears as a doublet with meta-coupling (~1.5 Hz) around 7.5 ppm, distinct from the C3 proton.[1]

-

N-Arylation Confirmation: The shift of the Indole C2-H proton in NMR is diagnostic.[1] Upon N-arylation, the C2-H signal typically shifts downfield due to the deshielding effect of the orthogonal aryl ring.[1]

Key SAR Data Summary

When optimizing for GPR40 agonism, the following trends are generally observed:

| Substituent (N1-Aryl) | Effect on Potency (EC₅₀) | Rationale |

| Phenyl (Unsubstituted) | Moderate (> 500 nM) | Insufficient hydrophobic filling.[1] |

| 4-Fluoro | Good (~ 100 nM) | Blocks metabolic oxidation at para-position. |

| 2,6-Dimethyl | Excellent (< 50 nM) | Forces the aryl ring orthogonal to the indole, optimizing fit in the hydrophobic pocket.[1] |

| 2-Methyl-4-Fluoro | High (< 50 nM) | Balanced lipophilicity and metabolic stability (Lead candidate profile).[1] |

References

-

Buchwald, S. L., et al. (2000).[1][2] "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2(10), 1403–1406.[1] [Link]

-

Yoon, J., et al. (2021).[1] "Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists." Journal of Medicinal Chemistry, 64(7), 4130–4149.[1] [Link][1][3]

-

Lin, H., et al. (2014).[1] "Design, synthesis, and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors." Journal of Medicinal Chemistry, 57(17), 7459–7477.[1] [Link]

-

Amgen Inc. (2011).[1] "GPR40 Agonists and Methods of Use." World Intellectual Property Organization, WO2011078898.[1] [1]

Sources

mechanism of action for benzoic acid and its derivatives

Title: The Benzoic Acid Scaffold: From Proton Shuttling to Metabolic Conjugation Subtitle: A Technical Deep Dive into Physicochemical Mechanisms and Therapeutic Applications

Executive Summary

Benzoic acid (

Physicochemical Basis of Bioactivity

The efficacy of benzoic acid is governed by the Henderson-Hasselbalch equation. With a

-

The Lipophilic Shuttle (HA): At

, the undissociated form (HA) predominates. Its lipophilicity ( -

The Anionic Trap (

): Upon entering the neutral cytoplasm (

Antimicrobial Mechanism: The Proton Trap & Autophagy Block

Primary Application: Food Preservation (E210), Topical Antifungals.

The antimicrobial action is not merely "acidification"; it is a bio-energetic collapse coupled with specific pathway interference.

-

Transmembrane Proton Gradient Collapse: The continuous influx of HA and subsequent release of

acidifies the cytoplasm. To maintain homeostasis, bacteria must activate -

Inhibition of Macroautophagy: Recent evidence suggests benzoic acid specifically inhibits nitrogen-starvation-induced macroautophagy. It blocks the maturation of pro-aminopeptidase I (prApe1), preventing the cell from recycling organelles during starvation stress.

Visualization: The Weak Acid Futile Cycle

Caption: Figure 1: The futile proton cycle depletes bacterial ATP while intracellular anion accumulation inhibits critical autophagy pathways.

Metabolic Mechanism: Nitrogen Scavenging

Primary Application: Treatment of Urea Cycle Disorders (e.g., Sodium Benzoate/Ammonul).[1][2][3]

In hyperammonemia, the urea cycle is compromised.[1] Benzoate acts as a substrate for an alternative pathway that bypasses the defective urea cycle to excrete waste nitrogen.

The Pathway:

-

Activation: Benzoate enters the mitochondrial matrix and is activated by Acyl-CoA Synthetase to form Benzoyl-CoA .

-

Conjugation: Glycine N-acyltransferase (GLYAT) conjugates Benzoyl-CoA with Glycine to form Hippurate (Hippuric Acid).

-

Excretion: Hippurate is rapidly cleared by the kidneys via glomerular filtration and tubular secretion.[4]

-

Net Effect: For every mole of benzoate administered, one mole of nitrogen (from glycine) is excreted.[2][4]

Visualization: The Hippurate Conjugation Pathway

Caption: Figure 2: The alternative nitrogen waste pathway. Benzoate sequesters glycine to form hippurate, bypassing the defective urea cycle.

Derivative Mechanisms: Enzymatic & Structural Modulation

A. Salicylic Acid (Ortho-hydroxybenzoic acid)

-

Mechanism: Desmolysis.[5] Unlike simple acids that denature protein, salicylic acid solubilizes the intercellular cement (lipids/proteins) holding keratinocytes together.

-

Target: Desmosomes (specifically desmogleins). It disrupts the corneocyte-to-corneocyte cohesion, promoting exfoliation of the stratum corneum without affecting epidermal mitotic activity.[6]

B. DAAO Inhibitors (Benzoic Acid Derivatives)[7]

-

Context: Schizophrenia research.

-

Target: D-Amino Acid Oxidase (DAAO).[7]

-

Mechanism: Benzoic acid is a competitive inhibitor of the FAD-binding site on DAAO.

-

Therapeutic Logic: DAAO degrades D-Serine, a co-agonist of the NMDA receptor.[7] In schizophrenia (NMDA hypofunction), inhibiting DAAO raises synaptic D-Serine levels, potentiating NMDA receptor activity.

Experimental Protocols

Protocol A: Intracellular pH Measurement (BCECF-AM Ratiometric Assay)

Objective: Validate the "Weak Acid Theory" by quantifying cytoplasmic acidification in bacteria or yeast.

Reagents:

-

BCECF-AM (Cell-permeant ester).[8]

-

Nigericin (Ionophore for calibration).

-

High

buffer (for calibration).

Workflow:

-

Loading: Incubate log-phase cells with

BCECF-AM for 30–60 mins at -

Washing: Centrifuge (5000 x g, 5 min) and resuspend in experimental buffer (pH 7.0) to remove extracellular dye.

-

Baseline Measurement: Measure fluorescence ratio using excitation at 490 nm (pH sensitive) and 440 nm (isosbestic point), with emission at 535 nm .

-

Challenge: Inject Benzoic Acid (e.g., 2 mM).

-

Observation: A rapid decrease in the 490/440 ratio indicates intracellular acidification.

-

Calibration (Crucial Step): At the end of the run, add Nigericin (

) in high

Protocol B: DAAO Enzymatic Kinetics

Objective: Determine the

-

System: Purified porcine or human DAAO enzyme.

-

Substrate: D-Alanine or D-Serine.

-

Reporter: Coupled assay using Horseradish Peroxidase (HRP) and o-dianisidine (detects

produced by DAAO). -

Data Analysis: Perform assays at varying substrate concentrations

and varying inhibitor concentrations -

Plotting: Construct a Lineweaver-Burk plot. Competitive inhibition (characteristic of benzoates) will show intersecting lines on the Y-axis (

unchanged,

Quantitative Summary

| Compound | Primary Target | Mechanism Type | Key Metric |

| Benzoic Acid | Bacterial Cytoplasm | Proton Shuttling / Bioenergetic Drain | pKa = 4.19 |

| Sodium Benzoate | Glycine N-acyltransferase | Metabolic Conjugation (Glycine trap) | 1 mol N removed / 1 mol drug |

| Salicylic Acid | Desmosomes | Desmolysis / Keratolysis | Stratum corneum dissociation |

| Benzoate Derivatives | D-Amino Acid Oxidase | Competitive Inhibition (FAD site) |

References

-

Hazan, R., et al. (2004). "Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae." Applied and Environmental Microbiology. Link

-

Piper, P., et al. (2001). "Weak acid adaptation: the stress response that confers yeasts with resistance to organic acid food preservatives." Microbiology. Link

-

Enns, G. M., et al. (2007). "Survival after treatment with phenylacetate and benzoate for urea-cycle disorders." New England Journal of Medicine.[4] Link

-

Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and regulation." The FEBS Journal. Link

-

Davies, M., & Marks, R. (1976). "Studies on the effect of salicylic acid on normal skin."[6] British Journal of Dermatology. Link

-

Bio-Rad Laboratories. "BCECF pH Indicator for Measuring Intracellular pH." Technical Bulletin. Link

Sources

- 1. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sodium Benzoate for Treatment of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. Detection of the action of salicylic acid on the normal stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 9. bio-rad.com [bio-rad.com]

The Indole Pharmacophore: A Technical Guide to Therapeutic Applications

Executive Summary

The indole scaffold (1H-benzo[b]pyrrole) represents one of the most "privileged" structures in medicinal chemistry.[1][2][3][4] Its ubiquity in endogenous ligands (serotonin, melatonin) and natural products (vinca alkaloids) stems from its unique electronic properties: an electron-rich π-system capable of π-π stacking, a hydrogen bond donor (N1-H), and distinct reactivity profiles at the C3 (nucleophilic) and C2 positions.

This guide analyzes the therapeutic utility of indole-based compounds, moving beyond basic enumeration to explore the mechanistic causality of their efficacy in Oncology, Neurology, and Infectious Diseases.[4][5][6][7] It provides actionable protocols for validation and maps the structural logic required for rational drug design.

Chemical Biology & SAR: The "Why" Behind the Scaffold

The indole ring is not merely a passive linker; it is an active pharmacophore. Its high electron density, particularly at the C3 position, makes it an ideal partner for interactions with electron-deficient pockets in enzymes and receptors.

Electronic & Steric Logic

-

N1 Position: The pyrrole nitrogen is a hydrogen bond donor. Substitution here (e.g., alkylation) removes this donor capability but can improve lipophilicity and blood-brain barrier (BBB) permeability (crucial for CNS drugs like Indomethacin or Osimertinib).

-

C3 Position: The most nucleophilic site. It mimics the side chain of Tryptophan, making C3-substituted indoles natural ligands for biological targets evolved to recognize peptides.

-

C5/C6 Positions: Ideal for modulating metabolic stability. Halogenation (F, Cl) at C5 blocks metabolic hydroxylation (a common clearance pathway), extending half-life.

Visualization: Indole SAR Map

The following diagram illustrates the functional logic of the indole scaffold in drug design.

Figure 1: Structure-Activity Relationship (SAR) map of the indole scaffold, highlighting functionalization zones for medicinal chemistry optimization.

Therapeutic Sector 1: Oncology

Indole derivatives are cornerstones in oncology, functioning primarily through two mechanisms: Tubulin inhibition and Kinase inhibition .

Tubulin Polymerization Inhibitors

Vinca alkaloids (Vinblastine, Vincristine) are bis-indole derivatives that bind to the "Vinca domain" at the interface of two tubulin heterodimers.

-

Mechanism: They prevent the polymerization of tubulin into microtubules (destabilizers), leading to G2/M cell cycle arrest and apoptosis.[8]

-

Synthetic Evolution: Newer synthetic aryl-indoles (e.g., Osimertinib) target kinases but retain the indole core for hydrophobic pocket occupancy.

Kinase Inhibitors

Indoles act as ATP-competitive inhibitors. The planar indole ring mimics the adenine base of ATP, fitting snugly into the kinase hinge region.

-

Sunitinib (Sutent): An oxindole derivative targeting VEGFR and PDGFR. The oxindole core forms key H-bonds with the kinase backbone (Glu81 and Leu83 in VEGFR2).

-

Osimertinib (Tagrisso): A covalent inhibitor of EGFR T790M. The indole core positions the acrylamide "warhead" to form a covalent bond with Cys797.

Data Summary: FDA-Approved Indole Anticancer Agents

| Drug Name | Class | Primary Target | Indication | Key Structural Feature |

| Vinblastine | Vinca Alkaloid | Tubulin (Vinca site) | Hodgkin's Lymphoma | Bis-indole dimer |

| Sunitinib | Oxindole | VEGFR, PDGFR, KIT | Renal Cell Carcinoma | C3-substituted oxindole |

| Osimertinib | Pyrimidine-Indole | EGFR (T790M) | NSCLC | Acrylamide warhead at C3 |

| Alectinib | Benzo[b]carbazole | ALK | ALK+ NSCLC | Tetracyclic indole fusion |

| Panobinostat | Hydroxamic acid | HDAC | Multiple Myeloma | Indole cap group |

Therapeutic Sector 2: Neuroscience (GPCR Modulation)

The structural similarity of indole to Serotonin (5-HT) makes it the scaffold of choice for CNS drugs.

-

Triptans (e.g., Sumatriptan): 5-HT1B/1D agonists used for migraine. The indole core is substituted at C3 and C5 to mimic serotonin while improving oral bioavailability.

-

Mechanism: Activation of Gi-coupled receptors inhibits adenylate cyclase, reducing cAMP and preventing the release of pro-inflammatory neuropeptides (CGRP).

Visualization: GPCR Signaling Pathway

Figure 2: Signal transduction pathway for indole-based 5-HT agonists, leading to therapeutic vasoconstriction in migraine therapy.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

Objective: To quantify the ability of a novel indole compound to inhibit tubulin polymerization (destabilizer) or enhance it (stabilizer). Principle: Tubulin polymerization is measured by light scattering (turbidity) at 340 nm. Polymerized microtubules scatter more light than tubulin dimers.

Reagents & Equipment

-

Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).

-

GTP Stock: 100 mM Guanosine Triphosphate.

-

PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

-

Detection: 96-well plate reader with temperature control (37°C).

Step-by-Step Methodology

-

Buffer Preparation: Prepare 1X PEM buffer containing 1 mM GTP and 5% glycerol (glycerol promotes nucleation). Keep on ice.

-

Compound Dilution:

-

Dissolve indole test compounds in DMSO to 10 mM stock.

-

Prepare 10X working concentrations in PEM buffer. Final DMSO concentration in assay must be <1%.

-

Control 1: Vehicle (DMSO only).

-

Control 2: Colchicine (Positive control for inhibition, 5 µM).

-

Control 3: Paclitaxel (Positive control for stabilization, 5 µM).

-

-

Tubulin Reconstitution: Resuspend lyophilized tubulin in ice-cold PEM/GTP buffer to a concentration of 3 mg/mL (approx. 30 µM). Keep strictly on ice to prevent premature polymerization.

-

Assay Assembly (Cold Start):

-

Pre-chill the 96-well half-area plate to 4°C.

-

Add 5 µL of 10X Test Compound to respective wells.

-

Add 45 µL of cold Tubulin solution to each well.

-

-

Measurement:

-

Immediately transfer plate to the reader pre-warmed to 37°C.

-

Measure Absorbance (OD) at 340 nm every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot OD340 vs. Time.

-

Vmax: Calculate the maximum rate of polymerization (slope of the linear phase).

-

Steady State: Measure final OD plateau.

-

Interpretation: A decrease in Vmax and plateau compared to vehicle indicates inhibition (Vinca-like). An increase in nucleation rate indicates stabilization (Taxane-like).

-

Visualization: Assay Workflow

Figure 3: Workflow for the high-throughput tubulin polymerization screening assay.

Future Perspectives

The future of indole therapeutics lies in Targeted Protein Degradation (TPD) . Indole scaffolds are increasingly used as the "warhead" moiety in PROTACs (Proteolysis Targeting Chimeras) to bind target proteins (like BRD4 or specific kinases) while linked to an E3 ligase ligand. The scaffold's rigidity and predictable SAR make it an excellent candidate for these complex bifunctional molecules.

References

-

Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).[5] Molecules.[1][2][3][9][10][11][12][13][14]

-

Dadashpour, S., & Emami, S. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms.[3] European Journal of Medicinal Chemistry.[11]

-

Zhang, M. Z., et al. (2015). A review on recent developments of indole-containing antiviral agents.[6][11] European Journal of Medicinal Chemistry.[11]

-

Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit Protocol.

-

Kumari, A., & Singh, R. K. (2019). Indole derivatives as potential anticancer agents: A review.[10][14] Current Medicinal Chemistry.

Sources

- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Review of indole, A versatile pharmacophoric moiety - Curr Trends Pharm Pharm Chem [ctppc.org]

- 11. mdpi.com [mdpi.com]

- 12. asm.org [asm.org]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

The Indole Scaffold in Medicinal Chemistry: A Technical Guide

The role of the indole scaffold in medicinal chemistry is foundational, owing to its status as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Its ubiquity in natural products (tryptophan, serotonin, vinca alkaloids) has driven its adoption as a core template for rational drug design, particularly in oncology and CNS therapeutics.

This technical guide synthesizes the electronic properties, synthetic methodologies, and clinical applications of the indole scaffold.

Executive Summary: The "Privileged" Architecture

The indole ring system (benzo[b]pyrrole) is a pi-excessive heterocycle that serves as a biomimetic anchor in drug discovery.[1] Its "privileged" status stems from its ability to mimic the side chain of the essential amino acid tryptophan, allowing it to engage in high-affinity interactions with a diverse array of biological targets, including G-protein-coupled receptors (GPCRs), protein kinases, and histone deacetylases (HDACs).

Key Technical Advantages:

-

H-Bonding Dualism: The N-H moiety acts as a hydrogen bond donor (HBD), while the pi-system can act as a hydrogen bond acceptor (HBA) or engage in pi-pi stacking / cation-pi interactions.

-

Electronic Tunability: The distinct electron density between the benzene (electron-poor relative to pyrrole) and pyrrole (electron-rich) rings allows for regioselective functionalization.

-

Metabolic Relevance: As a scaffold found in serotonin (5-HT) and melatonin, indole derivatives possess intrinsic affinity for CNS targets.

Electronic Blueprint & Reactivity

Understanding the electronic distribution of indole is critical for predicting reactivity and designing synthetic routes.

Reactivity Logic

-

C3-Position (Nucleophilic): The most electron-rich site. Electrophilic aromatic substitution (SEAr) occurs preferentially here due to the stability of the intermediate cation (preserving the benzene ring's aromaticity).

-

C2-Position: Less nucleophilic than C3 but can be activated via lithiation (N-protection required) or directed C-H activation.

-

N1-Position (Acidic): The N-H proton is weakly acidic (pKa ~16 in DMSO). Deprotonation allows for N-alkylation or N-arylation.

-

Benzene Ring (C4-C7): Generally less reactive toward electrophiles but susceptible to nucleophilic attack if activated by electron-withdrawing groups (e.g., SNAr strategies).

Visualization: Indole Reactivity Map

The following diagram maps the core reactivity zones utilized in medicinal chemistry campaigns.

Clinical Impact: FDA-Approved Indole Therapeutics

The versatility of the indole scaffold is evidenced by its presence in blockbuster drugs across varying therapeutic classes.

| Drug Name | Brand Name | Therapeutic Class | Target | Indole Role |

| Osimertinib | Tagrisso | Oncology (NSCLC) | EGFR (T790M) | Scaffold orients the acrylamide warhead for covalent bonding. |

| Alectinib | Alecensa | Oncology (NSCLC) | ALK Kinase | Fused tetracyclic indole core ensures rigid binding in the ATP pocket. |

| Sumatriptan | Imitrex | CNS (Migraine) | 5-HT1B/1D | Biomimetic of serotonin; agonist activity. |

| Panobinostat | Farydak | Oncology (Myeloma) | HDAC | Cap group that fits the enzyme surface rim. |

| Tadalafil | Cialis | PDE5 Inhibitor | PDE5 | Indole-fused diketopiperazine mimics cGMP. |

| Vincristine | Oncovin | Oncology | Tubulin | Complex bis-indole alkaloid disrupting microtubule formation. |

Case Study: Osimertinib (Tagrisso)

Osimertinib represents a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome the T790M resistance mutation.[2] While often described as a pyrimidine-based drug, the indole moiety is critical for its binding mode, occupying the hydrophobic pocket and positioning the electrophilic acrylamide for covalent modification of Cys797.

Mechanism of Action: Covalent Inhibition

The indole ring sits in the adenine-binding pocket, engaging in hydrophobic interactions that stabilize the drug-enzyme complex, allowing the Michael acceptor (acrylamide) to react with the thiol of Cysteine 797.

Detailed Protocol: Synthesis of Osimertinib Intermediate

Context: High-yield synthesis of the key indole intermediate required for Osimertinib. This protocol focuses on the construction of the functionalized aniline precursor which is subsequently coupled to the indole moiety.

Objective: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline (Key intermediate for Osimertinib synthesis). Source Validation: Adapted from optimized protocols (Liu et al., Helv. Chim. Acta, 2021; BenchChem Application Notes).

Reagents:

-

3-Fluoroanisole[3]

-

Concentrated Sulfuric Acid (H2SO4, 98%)

-

Concentrated Nitric Acid (HNO3, 65%)[3]

-

Ammonium Chloride (NH4Cl)[4]

-

Solvents: Methanol, Ethyl Acetate, Dichloromethane (DCM)

Step-by-Step Methodology:

-

Nitration (Formation of 3-fluoro-4,6-dinitroanisole):

-

Setup: Charge a 1L 3-neck round-bottom flask with 900g of conc. H2SO4. Cool to -10°C using a cryostat or ice/salt bath.

-

Addition: Add 3-Fluoroanisole (160g) dropwise, maintaining internal temperature below -5°C.

-

Nitration: Slowly add conc. HNO3 (280g) dropwise over 60 minutes. Critical: Exotherm control is vital; do not exceed 0°C.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 3 hours. Monitor via TLC (Ethyl Acetate:Petroleum Ether 2:1).

-

Quench: Pour the reaction mixture slowly into 1.5L of ice water. A solid precipitate will form.

-

Isolation: Filter the khaki solid, wash with cold water (3 x 500mL), and dry under vacuum.

-

Yield: ~78% (3-fluoro-4,6-dinitroanisole).

-

-

Selective Reduction (Formation of 4-fluoro-2-methoxy-5-nitroaniline):

-

Setup: Suspend the dinitro intermediate (60g) in water (360mL) and Methanol (100mL).

-

Activation: Add Ammonium Chloride (5.0 eq) and heat to 50°C.

-

Reduction: Add Iron powder (5.0 eq) in small portions over 30 minutes. Note: Vigorous stirring is required to prevent clumping.

-

Reflux: Heat to reflux (80-85°C) for 2-4 hours.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot methanol.

-

Crystallization: Concentrate the filtrate. Recrystallize from Methanol/Water to yield the target aniline.

-

Purity Check: HPLC should show >98% purity.[6]

-

-

Indole Coupling (General Description):

-

The resulting aniline is then coupled with a 3-aminopyrimidine derivative via SNAr or Buchwald-Hartwig amination, followed by the introduction of the indole moiety (often pre-synthesized via Fischer indole synthesis or C-H activation) to assemble the final Osimertinib scaffold.

-

Strategic Workflow: Indole Optimization

When utilizing indole in a Hit-to-Lead campaign, specific structural modifications address common liabilities (metabolic stability, solubility).

References

-

The Indole Scaffold in Biochemistry and Therapeutics. Molecules, 2024.

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 2024.

-

Improvements in the Synthesis of the Third-Generation EGFR Inhibitor Osimertinib. Helvetica Chimica Acta, 2021.

-

Development of a Scalable Manufacturing Process for Alectinib. Organic Process Research & Development, 2024.

-

FDA-Approved Indole-Containing Drugs. Journal of Medicinal Chemistry, 2023.

-

Application Note: A High-Yield Synthesis Protocol for Osimertinib. BenchChem, 2025.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis method of osimertinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Indole Derivatives

Introduction: The Significance of Indole Derivatives and the Imperative for Rigorous Analytical Characterization

Indole derivatives represent a vast and vital class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Their profound impact on biological systems, ranging from neurotransmission to antimicrobial activity, necessitates precise and reliable analytical methods for their characterization.[2] In drug development and scientific research, the ability to accurately identify, quantify, and elucidate the structure of indole derivatives is paramount for ensuring product quality, understanding biological mechanisms, and driving innovation.

This comprehensive guide provides a detailed overview of key analytical techniques for the characterization of indole derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles.

Chromatographic Techniques: The Workhorse for Separation and Quantification

Chromatography is the cornerstone of indole derivative analysis, enabling the separation of complex mixtures into individual components for subsequent identification and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Indole Derivatives

HPLC is a highly versatile and widely used technique for the analysis of indole derivatives due to its applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[3][4] Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode for separating indole derivatives.

The critical parameters in HPLC method development are the choice of stationary phase, mobile phase composition, and detector.

-

Stationary Phase: C18 (octadecylsilyl) columns are the most common choice for reversed-phase separation of indole derivatives due to their hydrophobicity, which allows for effective retention and separation based on the polarity of the analytes. The choice of a specific C18 column will depend on factors such as particle size, pore size, and surface area, which influence resolution and backpressure.

-

Mobile Phase: A mixture of water and an organic modifier, typically methanol or acetonitrile, is used as the mobile phase. The ratio of the organic modifier to water is adjusted to control the retention time of the analytes. A higher concentration of the organic modifier will decrease retention, while a lower concentration will increase it. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups on the indole derivatives.[1] This is a key principle of ion suppression-reversed-phase HPLC (IS-HPLC).[5]

-

Detector: A UV-Vis detector is commonly employed for the detection of indole derivatives, as the indole ring system exhibits strong absorbance in the UV region (typically around 220 nm and 280 nm).[3][6] For enhanced sensitivity and selectivity, a fluorescence detector can be used, as many indole derivatives are naturally fluorescent or can be derivatized to become fluorescent.[7]

This protocol provides a general framework for the analysis of indole derivatives. Optimization of specific parameters will be required for different analytes and matrices.

-

Sample Preparation:

-

For solid samples, accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).

-

For liquid samples, dilute an appropriate volume with the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

-

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). A typical gradient might start at 10% B and increase to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

-

Detector: UV-Vis detector set to a wavelength of 280 nm.

-

-

Data Analysis:

-

Identify the peaks of interest based on their retention times compared to known standards.

-

Quantify the amount of each indole derivative by comparing the peak area to a calibration curve generated from standards of known concentrations.

-

| Parameter | Typical Value/Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) | Provides good retention and separation for a wide range of indole derivatives based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA | The organic modifier controls retention, while TFA improves peak shape by suppressing ionization.[1] |

| Detection | UV-Vis at 280 nm | The indole ring has a strong chromophore, allowing for sensitive detection at this wavelength. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and resolution. |

Gas Chromatography (GC): Ideal for Volatile and Thermally Stable Indoles

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable indole derivatives.[8] When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated compounds.

The key considerations for GC analysis of indole derivatives are the choice of the capillary column and the temperature program of the GC oven.

-

Capillary Column: A fused-silica capillary column coated with a nonpolar or moderately polar stationary phase is typically used.[8] The choice of stationary phase will depend on the polarity of the indole derivatives being analyzed.

-

Temperature Program: The GC oven temperature is programmed to increase over time, allowing for the separation of compounds with different boiling points. A typical program might start at a lower temperature to separate the more volatile compounds and then ramp up to a higher temperature to elute the less volatile compounds.[3]

This protocol is suitable for the analysis of volatile indole derivatives such as indole and skatole (3-methylindole).

-

Sample Preparation:

-

Extract the indole derivatives from the sample matrix using a suitable organic solvent (e.g., chloroform, dichloromethane).[8]

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

If necessary, derivatize the indole derivatives to increase their volatility and improve their chromatographic properties.

-

-

GC-MS System and Conditions:

-

Column: Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a nonpolar stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Port Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron impact (EI) ionization at 70 eV.

-

Mass Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the compounds by comparing their retention times and mass spectra to a library of known compounds (e.g., NIST Mass Spectral Library).[9]

-

Quantify the compounds using an internal standard and a calibration curve.

-

| Parameter | Typical Value/Condition | Rationale |

| Stationary Phase | Nonpolar (e.g., DB-5ms) | Suitable for separating a wide range of volatile and semi-volatile organic compounds. |

| Ionization Mode | Electron Impact (EI) | Provides reproducible fragmentation patterns that are useful for library searching and structural identification.[10] |

| Temperature Program | Ramping from low to high temperature | Allows for the separation of compounds with a range of boiling points in a single run.[3] |

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the structure of organic molecules, including indole derivatives.[3] Both ¹H and ¹³C NMR are used to determine the connectivity of atoms in a molecule.[11] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish correlations between different nuclei and provide a complete structural assignment.

The key to successful structure elucidation by NMR is the careful interpretation of chemical shifts, coupling constants, and correlation signals.

-

Chemical Shifts: The chemical shift of a proton or carbon nucleus is influenced by its local electronic environment. The characteristic chemical shifts of the protons and carbons in the indole ring system can be used to identify the presence of this moiety and to determine the position of substituents.[12]

-

Coupling Constants: The coupling between adjacent protons provides information about their connectivity. The magnitude of the coupling constant can also provide information about the dihedral angle between the protons, which can be useful for determining the stereochemistry of the molecule.

-

2D NMR: 2D NMR experiments provide a wealth of information about the connectivity of atoms in a molecule. For example, a COSY spectrum shows correlations between coupled protons, while an HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds.[13][14]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[15] It can be used to determine the molecular weight of an indole derivative with high accuracy and to obtain information about its structure from its fragmentation pattern.[10][16]

The choice of ionization technique is a critical factor in MS analysis.

-

Electron Impact (EI): This is a hard ionization technique that produces extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule and can be used for library searching and identification.[10]

-

Electrospray Ionization (ESI): This is a soft ionization technique that produces primarily protonated or deprotonated molecules with minimal fragmentation. It is well-suited for the analysis of polar and thermally labile compounds and is commonly used in conjunction with HPLC (LC-MS).[15]

UV-Visible Spectroscopy: A Quick and Simple Preliminary Analysis

UV-Visible spectroscopy is a simple and rapid technique that can be used for the preliminary characterization of indole derivatives.[17][18] The indole ring system has characteristic absorption maxima in the UV region, typically around 220 nm and 280 nm.[6][19] The position and intensity of these absorption bands can be influenced by the presence of substituents on the indole ring.

Hyphenated Techniques: The Power of Combining Separation and Detection

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.[20][21][22] These techniques, such as LC-MS and GC-MS, are incredibly powerful tools for the analysis of complex mixtures of indole derivatives.[3][4][23]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate Tool for Complex Samples

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[15] This technique is particularly well-suited for the analysis of indole derivatives in complex biological matrices, such as plasma, urine, and tissue extracts.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): Definitive Identification of Volatile Indoles

GC-MS is the gold standard for the identification of volatile indole derivatives.[3][24] The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the analyte.

Conclusion: A Multi-faceted Approach to Indole Derivative Characterization

The comprehensive characterization of indole derivatives requires a multi-faceted analytical approach. Chromatographic techniques, such as HPLC and GC, are essential for the separation and quantification of these compounds. Spectroscopic techniques, including NMR, MS, and UV-Vis, provide invaluable information about their molecular structure. Hyphenated techniques, such as LC-MS and GC-MS, offer the ultimate combination of separation and identification power. By understanding the principles and applying the protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize indole derivatives, paving the way for new discoveries and advancements in their respective fields.

References

-

Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic. [Link]

-

Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

-

Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

-

Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces. PubMed. [Link]

-

Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis 1. Plant Physiology, Oxford Academic. [Link]

-

LC-MS A Hyphenated Technique: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. [Link]

-

On-Demand Webinar - Hyphenated Analytical Techniques An Overview for Materials Characterization. YouTube. [Link]

- Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. [No Source Found].

-

Indole Test: Principle, Procedure, Results. Microbe Online. [Link]

- Synthesis And Characterization Of Indole Derivatives: An Approach To Investigate The Antimicrobial Activity. [No Source Found].

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [No Source Found].

-

A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. [Link]

-

GC-MS quantification of fecal short-chain fatty acids and spectrophotometric detection of indole: Do rectal swabs produce comparable results as stool samples? - A pilot study. PubMed. [Link]

-

A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Indole. the NIST WebBook - National Institute of Standards and Technology. [Link]

-

GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate. [Link]

-

Introduction to hyphenated techniques and their applications in pharmacy. PMC. [Link]

-

Mass spectrometry of simple indoles. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

-

UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

- Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limit

-

(PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

-

UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC - NIH. [Link]

-

(PDF) Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review. ResearchGate. [Link]

-

Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. [Link]

-

UV-vis spectra and mass spectra of the products from indole and its.... ResearchGate. [Link]

-

Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review. IJFMR. [Link]

-

UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society - ACS Publications. [Link]

-

Synthesis and NMR spectra of [15N]indole. ResearchGate. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Structure Elucidation and NMR. Hypha Discovery. [Link]

-

Structure Elucidation by NMR. NMR Service | ETH Zurich. [Link]

Sources

- 1. cetjournal.it [cetjournal.it]

- 2. Synthesis And Characterization Of Indole Derivatives: An Approach To Investigate The Antimicrobial Activity [library.atmiya.net:8080]

- 3. academic.oup.com [academic.oup.com]

- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijeas.org [ijeas.org]

- 8. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 14. researchgate.net [researchgate.net]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. asianpubs.org [asianpubs.org]

- 18. researchdata.edu.au [researchdata.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. ijfmr.com [ijfmr.com]

- 23. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Note: Strategic Derivatization of 3-(1H-indol-1-yl)benzoic Acid for Enhanced Biological Screening

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the chemical derivatization of 3-(1H-indol-1-yl)benzoic acid, a promising scaffold for drug discovery. We present detailed, step-by-step protocols for the synthesis of amide and ester derivatives, aimed at creating a focused library for biological screening. The rationale behind these derivatization strategies is discussed in the context of structure-activity relationship (SAR) studies. Furthermore, a robust protocol for a primary in vitro biological screen, the MTT cell viability assay, is provided to enable the initial assessment of the synthesized compounds' biological activity. This application note is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Privileged Scaffolds

In the field of medicinal chemistry, certain molecular frameworks, often referred to as "privileged scaffolds," are recognized for their ability to interact with multiple biological targets, making them valuable starting points for drug discovery.[1][2][3][4][5] The indole nucleus is a prominent example of such a scaffold, found in a wide array of natural products and synthetic drugs with diverse therapeutic applications.[6] The specific compound, 3-(1H-indol-1-yl)benzoic acid, offers a strategic advantage due to its bifunctional nature: the indole moiety provides a core structure known for biological interactions, while the benzoic acid group presents a readily accessible point for chemical modification.[7] This allows for the systematic synthesis of a library of derivatives to explore and optimize biological activity.

Derivatization Strategies and Protocols

The primary goal of derivatizing 3-(1H-indol-1-yl)benzoic acid is to generate a library of compounds with varied physicochemical properties, which can then be screened for biological activity. The carboxylic acid functional group is an ideal handle for derivatization, most commonly through the formation of amides and esters.

2.1. Rationale for Amide and Ester Synthesis

-

Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry.[8][9] By coupling the carboxylic acid with a diverse range of primary and secondary amines, a wide variety of structural motifs can be introduced. This allows for the fine-tuning of properties such as hydrogen bonding capacity, steric bulk, and overall polarity, all of which can significantly influence a compound's interaction with a biological target.

-

Ester Derivatives: Esterification is another common strategy to modify a carboxylic acid.[10][11][12][13] Converting the acid to an ester can increase its lipophilicity, which may enhance cell membrane permeability and oral bioavailability. Esters can also serve as prodrugs, designed to be hydrolyzed in vivo to release the active carboxylic acid.

2.2. Experimental Workflow for Derivatization

The general workflow for the synthesis, purification, and characterization of 3-(1H-indol-1-yl)benzoic acid derivatives is illustrated below.

Figure 1: A simplified workflow for the derivatization of 3-(1H-indol-1-yl)benzoic acid.

Protocol 1: Synthesis of Amide Derivatives using HATU

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions.[14][15]

Materials:

-

3-(1H-indol-1-yl)benzoic acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

A selection of primary and secondary amines

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-(1H-indol-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Example Reagent Quantities for Amide Synthesis

| Reagent | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Amount for 1 mmol Scale |

| 3-(1H-indol-1-yl)benzoic acid | 1.0 | 251.26 | 251 mg |

| HATU | 1.2 | 380.23 | 456 mg |

| DIPEA | 2.5 | 129.24 | 434 µL |

| Amine (e.g., benzylamine) | 1.1 | 107.15 | 118 mg (121 µL) |

| Anhydrous DMF | - | - | 5-10 mL |

Protocol 2: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[10][11]

Materials:

-

3-(1H-indol-1-yl)benzoic acid

-

Desired alcohol (e.g., methanol, ethanol; used as solvent)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 3-(1H-indol-1-yl)benzoic acid (1.0 eq) in a large excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

-

Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the pure ester.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Biological Screening: Primary Cell Viability Assay

Once a library of derivatives has been synthesized and purified, the next crucial step is to assess their biological activity. A common starting point is a primary screen to evaluate the general cytotoxicity or anti-proliferative effects of the compounds. The MTT assay is a widely used colorimetric method for this purpose.[16][17][18][19]

Figure 2: A general cascade for biological screening of a compound library.

Protocol 3: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Replace the old medium with 100 µL of medium containing the test compounds. Include wells for vehicle control (DMSO only) and untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Conclusion and Future Directions

This application note provides a framework for the systematic derivatization of 3-(1H-indol-1-yl)benzoic acid and the subsequent primary biological evaluation of the synthesized compounds. The protocols outlined herein are robust and can be adapted to generate a diverse chemical library. The data obtained from the primary screen will guide the selection of "hit" compounds for further investigation, including more specific secondary assays to elucidate their mechanism of action and potential therapeutic targets. This strategic approach of derivatization coupled with a screening cascade is a fundamental process in the early stages of drug discovery.

References

- Alagić-Džambić L, et al. Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. 2023;8(6):5-9.

-

MDPI. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Available from: [Link].

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022. Available from: [Link].

-

PubMed. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. 2023. Available from: [Link].

-

ResearchGate. Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for LC-MS/MS detection. Available from: [Link].

- Books. Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. 2015.

-

NIH. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link].

-

Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. 2015. Available from: [Link].

-

LASSBIO - UFRJ. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available from: [Link].

-

ResearchGate. Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Available from: [Link].

-

Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link].

-

Books Gateway. Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. 2015. Available from: [Link].

-

ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available from: [Link].

-

ResearchGate. Conversion of Carboxylic Acids into Esters without Use of Alcohols. Available from: [Link].

-

PubMed. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Available from: [Link].

-